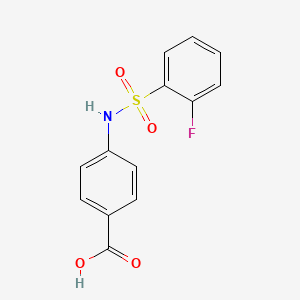4-((2-fluorophenyl)sulfonamido)benzoic acid
CAS No.: 612041-67-5
Cat. No.: VC8127340
Molecular Formula: C13H10FNO4S
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 612041-67-5 |
|---|---|
| Molecular Formula | C13H10FNO4S |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 4-[(2-fluorophenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |
| Standard InChI Key | HADUKEXPXYPMIY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 295.29 g/mol . Its structure comprises a benzoic acid moiety (carboxylic acid substituent at the para position) connected to a 2-fluorophenyl group through a sulfonamide (–SONH–) linker. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence intermolecular interactions, such as hydrogen bonding and hydrophobic contacts .
Spectral Characteristics
Infrared (IR) spectroscopy reveals key functional groups:
-
A broad absorption at 3272 cm corresponding to the N–H stretch of the sulfonamide group.
-
A sharp peak at 1677 cm attributed to the carbonyl (C=O) stretch of the carboxylic acid.
-
Sulfonyl group vibrations at 1332 cm (symmetric S=O) and 1163 cm (asymmetric S=O) .
Nuclear magnetic resonance (NMR) data further confirm the structure:
-
H NMR: A singlet at δ 10.82 ppm (1H, NH), δ 12.75 ppm (1H, COOH), and multiplet signals between δ 7.20–7.84 ppm (9H, aromatic protons) .
-
C NMR: Resonances at δ 167.19 ppm (carboxylic acid carbonyl) and δ 118.63–142.40 ppm (aromatic carbons) .
Synthetic Methodologies
Ultrasonication-Assisted Synthesis
A high-yield route involves reacting 2-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid under ultrasonication. Key steps include:
-
Reagent Mixing: Combine equimolar amounts of 2-fluorobenzenesulfonyl chloride (1 mmol), 4-aminobenzoic acid (1 mmol), and a fly-ash: catalyst (0.02 mg) in ethanol .
-
Ultrasound Irradiation: Subject the mixture to 20–25 minutes of ultrasonication at room temperature, facilitating rapid coupling via the formation of a sulfonamide bond .
-
Workup: Neutralize with potassium carbonate, filter, and purify via column chromatography (dichloromethane:ethyl acetate = 3:1) .
This method achieves >90% yield, with ultrasonic energy reducing reaction times and improving purity compared to conventional heating .
Biological Activity
Antibacterial Properties
The compound exhibits moderate activity against gram-positive bacteria, as shown in Table 1 :
| Target Organism | Zone of Inhibition (mm) |
|---|---|
| Micrococcus luteus | 6 |
| Streptococcus aureus | 7 |
Mechanistically, the sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The 2-fluorophenyl moiety enhances membrane permeability, as evidenced by higher activity compared to non-fluorinated analogs .
Antifungal Activity
Against Aspergillus niger and Trichoderma viride, the compound shows zones of inhibition of 6 mm and 14 mm, respectively (Table 2) . The electron-withdrawing fluorine atom likely enhances binding to fungal cytochrome P450 enzymes .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Fluorine Position: Ortho-fluorination (2-F) improves antibacterial potency compared to para-fluorinated (4-F) analogs, likely due to reduced steric hindrance .
-
Sulfonamide Linker: Replacement with carbamate or urea groups diminishes activity, underscoring the importance of the –SONH– moiety .
Comparative Analysis with Analogues
Table 3 highlights key differences with structurally related compounds :
| Compound | Structural Feature | Antibacterial Activity (vs. S. aureus) |
|---|---|---|
| 4-(Phenylsulfonamido)benzoic acid | No fluorine substituent | 6 mm |
| 4-((4-Fluorophenyl)sulfonamido)benzoic acid | Para-fluorination | 7 mm |
The 2-fluorinated derivative outperforms both non-fluorinated and 4-fluorinated variants, illustrating the significance of substituent positioning .
Challenges and Future Directions
Optimization Needs
-
Solubility: The carboxylic acid group confers hydrophilicity, but prodrug strategies (e.g., esterification) may enhance bioavailability .
-
Toxicity: Chronic exposure studies are needed to assess nephrotoxicity risks associated with sulfonamides .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume